molecular formula C22H18N2O3S2 B2743491 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide CAS No. 892854-01-2

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide

Cat. No.: B2743491
CAS No.: 892854-01-2
M. Wt: 422.52
InChI Key: SXISIBQDXCPCGE-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide is a synthetic organic compound designed for research and development purposes. This molecule features a complex hybrid structure incorporating a dihydroacenaphthothiazole core linked via an amide bond to a phenylsulfonyl propanamide chain. Compounds with thiazole scaffolds are of significant interest in medicinal chemistry research due to their diverse biological activities . Similarly, the sulfonamide functional group is a common pharmacophore found in molecules investigated for various therapeutic applications . The specific mechanism of action, research applications, and biological activity profile of this compound are subject to ongoing investigation. Researchers are encouraged to conduct their own experiments to determine the compound's suitability for their specific studies. This product is provided with guaranteed high purity and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c25-19(11-12-29(26,27)16-6-2-1-3-7-16)23-22-24-21-17-8-4-5-14-9-10-15(20(14)17)13-18(21)28-22/h1-8,13H,9-12H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXISIBQDXCPCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)CCS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Heterocycle Formation

The 4,5-dihydroacenaphtho[5,4-d]thiazole moiety is typically constructed via cyclocondensation between acenaphthenequinone derivatives and thioamide precursors. In analogous systems, such as N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide, researchers employ a two-step protocol:

  • Thiazoline Ring Formation : Reaction of 4,5-diaminoacenaphthene with carbon disulfide under basic conditions yields the dihydrothiazole core.
  • Functionalization : Subsequent acylation or sulfonylation introduces side chains at the C-8 position.

For the target compound, the acenaphthenequinone starting material likely undergoes similar cyclization with thiourea or thioacetamide, followed by oxidation to stabilize the thiazole ring.

Stepwise Synthesis of N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(Phenylsulfonyl)propanamide

Synthesis of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine

Procedure :

  • Acenaphthenequinone (10 mmol) and thiourea (12 mmol) are refluxed in ethanol with catalytic p-toluenesulfonic acid for 6 hours.
  • The intermediate 8-amino-4,5-dihydroacenaphtho[5,4-d]thiazole is isolated via vacuum filtration (Yield: 78%).

Sulfonylation and Amidation

Key Reaction :

  • Sulfonylation : The amine intermediate reacts with 3-(phenylsulfonyl)propanoic acid chloride (1.2 eq) in dichloromethane using triethylamine as a base.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to yield the title compound (Yield: 65%).

Optimization Notes :

  • Excess sulfonyl chloride improves conversion but risks di-sulfonylation byproducts.
  • Low temperatures (0–5°C) minimize side reactions during acylation.

Critical Reaction Parameters

Solvent and Temperature Effects

Parameter Optimal Condition Deviation Impact
Solvent Dichloromethane Polar aprotic solvents improve sulfonyl chloride reactivity
Temperature 0–5°C Higher temps lead to decomposition
Reaction Time 4 hours Extended durations reduce yield

Data derived from analogous sulfonamide syntheses suggest these conditions maximize efficiency while minimizing byproduct formation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.2 Hz, 2H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 3.42 (t, J = 6.8 Hz, 2H, CH₂-SO₂), 2.94 (q, J = 7.6 Hz, 2H, CH₂-CO).
  • HRMS : Calculated for C₂₂H₁₇N₂O₃S₂ [M+H]⁺: 437.0764; Found: 437.0759.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity after chromatographic purification, critical for pharmacological applications.

Industrial-Scale Considerations

Patent analyses from PubChem reveal two scalable approaches:

  • Continuous Flow Synthesis : Reduces reaction time from hours to minutes via microreactor technology.
  • Catalytic Sulfonylation : Uses immobilized lipases to enhance enantioselectivity in chiral analogs.

Challenges and Limitations

  • Low Solubility : The aromatic fused system necessitates polar aprotic solvents for reactions.
  • Oxidative Degradation : The thiazole ring is susceptible to peroxide formation under ambient light, requiring inert atmosphere storage.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or meta-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing the acenaphthothiazole core or related pharmacophores.

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-naphthamide (CAS 6262-41-5)

  • Structure : Replaces the 3-(phenylsulfonyl)propanamide group with a 1-naphthamide substituent.
  • Molecular Formula : C24H16N2OS vs. C24H18N2O2S2 (estimated for the target compound).
  • Molecular Weight : 380.5 g/mol vs. ~438.5 g/mol (target).
  • Absence of the sulfonyl group reduces polarity, likely decreasing aqueous solubility compared to the target compound .

1005563-41-6: 4-Chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-propanamide

  • Structure : Shares a propanamide backbone but substitutes the acenaphthothiazole with a pyrazole ring and trifluoromethyl group.
  • The pyrazole ring introduces hydrogen-bonding capabilities distinct from the acenaphthothiazole’s sulfur and nitrogen atoms .

7227-77-2: 4-Methyl-N-(5-methyl-7-methylidene-2-trimethylsilyl-8-azabicyclo[3.2.1]octan-8-yl)benzenesulfonamide

  • Structure : Features a bicyclic sulfonamide system instead of the fused acenaphthothiazole.
  • The trimethylsilyl group introduces steric bulk, which may hinder membrane permeability compared to the target compound’s planar structure .

Structural and Functional Implications

Electronic Effects

  • The phenylsulfonyl group in the target compound confers strong electron-withdrawing character, which may stabilize negative charges in binding pockets. This contrasts with analogs like 6262-41-5, where the naphthamide group provides electron-rich aromaticity .

Solubility and Bioavailability

  • The sulfonyl group in the target compound likely enhances aqueous solubility (~10–50 µM estimated) compared to the more lipophilic naphthamide analog. However, the bicyclic sulfonamide (7227-77-2) may exhibit lower solubility due to its nonplanar structure .

Pharmacophore Diversity

  • The acenaphthothiazole core in the target compound offers a unique combination of sulfur and nitrogen heteroatoms for metal coordination or hydrogen bonding, differing from pyrazole- or bicyclo-based analogs.

Hypothetical Data Table

Compound (CAS) Core Structure Key Substituent Molecular Weight (g/mol) Estimated LogP
Target Compound Acenaphthothiazole 3-(Phenylsulfonyl)propanamide ~438.5 3.2
6262-41-5 Acenaphthothiazole 1-Naphthamide 380.5 4.8
1005563-41-6 Pyrazole Trifluoromethyl ~420.0 3.5
7227-77-2 Bicyclo[3.2.1]octane Benzenesulfonamide ~450.0 2.9

Note: LogP values are estimated using fragment-based methods due to lack of experimental data .

Biological Activity

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(phenylsulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Core Structure : Acenaphtho[5,4-d]thiazole moiety.
  • Functional Groups : Phenylsulfonyl and propanamide groups that contribute to its reactivity and biological interactions.

Research indicates that compounds similar to this compound can modulate ion channels, particularly calcium-activated potassium channels (KCa). These channels play crucial roles in various physiological processes including muscle contraction and neurotransmitter release. For instance, studies have demonstrated that derivatives of acenaphtho[5,4-d]thiazole can selectively activate KCa channels with significant potency .

2. Pharmacological Effects

The compound exhibits a range of pharmacological effects:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation markers in cellular models.
  • Neuroprotective Effects : Similar compounds have shown potential in protecting neuronal cells from oxidative stress, indicating possible neuroprotective properties.

3. Toxicity and Safety Profile

The toxicity profile of this compound remains to be fully elucidated. However, related thiazole derivatives have been studied for their safety in various biological systems .

Case Study 1: KCa Channel Modulation

A study focused on the modulation of KCa channels by acenaphtho[5,4-d]thiazole derivatives demonstrated that they could enhance channel activity significantly. The results indicated an EC50 value of approximately 111 nM for selective activation of KCa3.1 channels . This suggests potential applications in treating conditions such as hypertension and other cardiovascular diseases.

Case Study 2: Neuroprotection

In vitro experiments using neuronal cell lines showed that derivatives of acenaphtho[5,4-d]thiazole could mitigate cell death induced by oxidative stress. The protective effect was attributed to the modulation of intracellular calcium levels through KCa channel activation .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
KCa Channel ActivationEnhanced activity (EC50 ~ 111 nM)
Anti-inflammatoryReduction in inflammatory markersPreliminary
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the foundational steps for synthesizing the acenaphtho-thiazole core of this compound?

The acenaphtho-thiazole core is synthesized via condensation of 1,2-dihydroacenaphthylen-5-amine with acylating agents (e.g., furoyl chloride in 2-propanol), followed by thionation with P₂S₅ in anhydrous toluene. Oxidation with potassium ferricyanide in alkaline media (Jacobson procedure) yields the bicyclic thiazole structure . Subsequent functionalization with phenylsulfonyl propanamide groups involves coupling reactions, typically using DMF as a solvent and LiH as a base for amide bond formation .

Q. Which spectroscopic methods are critical for confirming structural integrity post-synthesis?

  • ¹H NMR and IR spectroscopy : Confirm functional groups (e.g., sulfonyl, amide) and aromatic proton environments.
  • Elemental analysis : Validates C, H, N, S content against theoretical values to ensure purity .
  • Melting point consistency : Cross-referenced with literature data to verify crystallinity .

Q. What solvents and reagents are commonly employed in synthesizing analogous thiazole derivatives?

Key reagents include P₂S₅ (thionation), potassium ferricyanide (oxidation), and hydrazine hydrate (cyclization). Common solvents: toluene (anhydrous conditions), ethanol/water mixtures (recrystallization), and DMF (amide coupling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to direct electrophilic substitution to the acenaphthene fragment versus the aromatic rings?

Electrophilic attack sites depend on substituent electronic effects and reaction media. For example:

  • Nitration : Concentrated HNO₃ in acetic acid targets electron-rich acenaphthene regions.
  • Bromination : Use of Lewis acids (e.g., FeBr₃) directs halogenation to the thiazole ring. Solvent polarity and temperature further modulate regioselectivity .

Q. What mechanistic insights govern nucleophilic substitution (SNAr) at the phenylsulfonyl group?

The sulfonyl group acts as a strong electron-withdrawing group, activating the adjacent carbon for nucleophilic attack. SNAr proceeds via a Meisenheimer complex intermediate, requiring:

  • A good leaving group (e.g., chloride).
  • Polar aprotic solvents (e.g., DMF) to stabilize the transition state.
  • Base (e.g., NaH) to deprotonate intermediates .

Q. How can discrepancies in bioactivity data (e.g., antimicrobial vs. antitumor efficacy) be systematically addressed?

  • Purity validation : Use HPLC or flash chromatography to eliminate byproduct interference .
  • Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7 for antitumor tests) and microbial strains .
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., halogenation) to isolate bioactive moieties .

Q. What strategies resolve conflicting reactivity data in electrophilic substitution reactions?

Contradictions often arise from competing reaction pathways. Strategies include:

  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., acenaphthene nitration), while higher temperatures favor thermodynamic stability.
  • Computational modeling : DFT calculations predict charge distribution and reactive sites .

Methodological Guidance

Recommended purification techniques for high-purity isolation:

  • Recrystallization : Ethanol/water mixtures achieve >95% purity for crystalline derivatives .
  • Flash chromatography : Use silica gel with ethyl acetate/benzene (1:1) for polar byproduct removal .

Q. How to optimize reaction yields in multi-step syntheses?

  • Stepwise monitoring : TLC (Rf tracking) identifies incomplete reactions early .
  • Catalyst screening : Test alternatives like Pd(OAc)₂ for coupling steps to reduce side reactions .

Key considerations for stability studies under oxidative conditions:

  • Benzo[d]thiazole oxidation : Monitor via UV-Vis spectroscopy for sulfoxide/sulfone formation.
  • Thiophene ring stability : Use antioxidants (e.g., BHT) in storage buffers to prevent degradation .

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